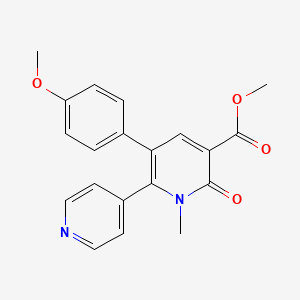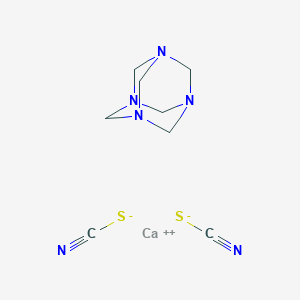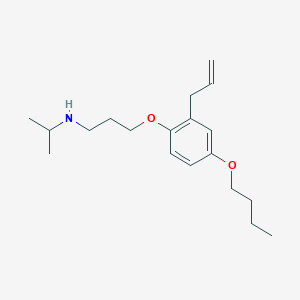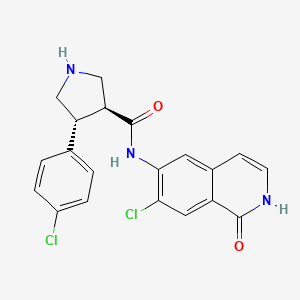![molecular formula C23H28N2O3 B10774140 benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)
benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “S20” is a high-performance, one-step detailing compound developed by Scholl Concepts. It is designed for use in automotive paint correction and finishing. The compound is known for its ability to remove deep scratches and weathered surfaces while providing a mirror-like gloss finish. It is suitable for use on all common paint systems and can be applied using both rotary and dual-action polishers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for the preparation of S20 are proprietary to Scholl Concepts. it is known that the compound is formulated using advanced powder technology to achieve its high cutting performance and gloss properties. The formulation likely involves the use of fine abrasives and polishing agents that are carefully blended to create a uniform and effective compound .
Industrial Production Methods
In industrial production, S20 is manufactured in large batches to ensure consistency and quality. The production process involves mixing the raw materials in precise proportions, followed by milling and blending to achieve the desired particle size and distribution. The compound is then packaged in various sizes for distribution to automotive detailers and enthusiasts .
Chemical Reactions Analysis
Types of Reactions
S20 primarily undergoes physical rather than chemical reactions during its application. The compound’s abrasives mechanically remove the top layer of paint, including scratches and imperfections, through a process known as abrasion. This is not a chemical reaction but a physical one.
Common Reagents and Conditions
The application of S20 does not typically involve chemical reagents. Instead, it requires the use of polishing pads and machines. The conditions for its use include:
Polishing Pads: Different types of pads (foam, lambskin, microfiber) can be used to vary the cutting and finishing performance.
Polishing Machines: Rotary polishers or dual-action polishers are commonly used to apply the compound.
Major Products Formed
The primary result of using S20 is a polished and corrected paint surface. The compound removes scratches, swirl marks, and other imperfections, leaving behind a smooth and glossy finish .
Scientific Research Applications
Chemistry
In the field of chemistry, S20 can be studied for its formulation and the properties of its abrasive particles. Researchers may analyze the particle size distribution, hardness, and effectiveness of the abrasives used in the compound.
Biology
While S20 is not directly used in biological research, its formulation and application techniques can be of interest in studies related to material science and surface interactions.
Medicine
S20 does not have direct applications in medicine. the principles of abrasion and polishing used in its formulation can be applied to medical devices and implants that require smooth and polished surfaces.
Industry
In the automotive industry, S20 is widely used for paint correction and finishing. It is valued for its ability to provide high-quality results with minimal effort. The compound is also used in other industries where surface finishing and polishing are required, such as aerospace and marine .
Mechanism of Action
The mechanism by which S20 exerts its effects is primarily mechanical. The compound contains fine abrasive particles that physically remove the top layer of paint, including scratches and imperfections. The abrasives create a smooth surface by leveling out the paint and removing defects. The polishing agents in the compound enhance the gloss and clarity of the paint, resulting in a mirror-like finish .
Comparison with Similar Compounds
Similar Compounds
S3 Gold: Another compound by Scholl Concepts, known for its high cutting performance and ability to remove deep scratches.
S30+: A finishing compound by Scholl Concepts, designed to provide a high-gloss finish with minimal cutting.
Menzerna 3-in-1: A similar one-step compound that combines cutting, polishing, and finishing properties.
Uniqueness of S20
S20 stands out due to its unique combination of high cutting performance and superior gloss properties. Unlike traditional all-in-one compounds that may include wax or sealant, S20 focuses solely on paint correction and finishing. Its ability to remove deep scratches and provide a hologram-free finish makes it a preferred choice for professional detailers and enthusiasts .
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
benzyl N-[[2-methyl-2-(propan-2-ylcarbamoyl)cyclopropyl]-phenylmethyl]carbamate |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)24-21(26)23(3)14-19(23)20(18-12-8-5-9-13-18)25-22(27)28-15-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
ONJDWAYKGBYQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1(CC1C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)


![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)

![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)

![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
